H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Lys-DL-Arg-OH
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Overview
Description
- The compound is a synthetic peptide, and its full name is quite lengthy. Let’s break it down:
H: Represents the N-terminal hydrogen atom.
DL-Tyr: D-tyrosine, an enantiomer of the natural amino acid tyrosine.
Gly-Gly: Two glycine residues.
DL-Phe: D-phenylalanine, another enantiomer.
DL-Met: D-methionine.
DL-Lys: D-lysine.
DL-Arg: D-arginine.
OH: Represents the C-terminal hydroxyl group.
- Peptides like this one can have various biological activities and applications.
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Lys-DL-Arg-OH: is a peptide with a complex structure. It consists of a sequence of amino acids, each represented by a single-letter code.
Preparation Methods
Synthetic Routes: The compound is typically synthesized using solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support.
Reaction Conditions: Protecting groups are used to prevent unwanted side reactions during synthesis. Coupling reactions (usually using carbodiimides) link the amino acids together.
Industrial Production: Large-scale production involves automated peptide synthesizers and purification techniques.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents: Reagents like TFA (trifluoroacetic acid) for deprotection, DCC (dicyclohexylcarbodiimide) for coupling, and reducing agents for disulfide bond reduction.
Major Products: Peptides can form dimers, cyclic structures, or linear chains.
Scientific Research Applications
Chemistry: Used as model compounds for studying peptide chemistry and reactivity.
Biology: Investigated for their interactions with proteins, enzymes, and receptors.
Medicine: Potential therapeutic agents (e.g., antimicrobial peptides, enzyme inhibitors).
Industry: Used in drug discovery, diagnostics, and biotechnology.
Mechanism of Action
- The compound’s effects depend on its specific sequence and interactions.
- It may act as a receptor agonist or antagonist, modulating cellular processes.
- Molecular targets could include enzymes, receptors, or signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other synthetic peptides with similar structures, such as
Remember that this compound’s properties and applications can vary based on its specific context and intended use
Properties
IUPAC Name |
2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N11O9S/c1-60-19-16-29(36(56)48-28(10-5-6-17-40)35(55)50-30(38(58)59)11-7-18-44-39(42)43)49-37(57)31(21-24-8-3-2-4-9-24)47-33(53)23-45-32(52)22-46-34(54)27(41)20-25-12-14-26(51)15-13-25/h2-4,8-9,12-15,27-31,51H,5-7,10-11,16-23,40-41H2,1H3,(H,45,52)(H,46,54)(H,47,53)(H,48,56)(H,49,57)(H,50,55)(H,58,59)(H4,42,43,44) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOWJYWXBGCORJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N11O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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